N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide
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Overview
Description
N-([3,3’-bipyridin]-5-ylmethyl)-1-naphthamide is a complex organic compound that features a bipyridine moiety linked to a naphthamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-1-naphthamide typically involves the coupling of a bipyridine derivative with a naphthamide precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling . These reactions are performed under inert conditions, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and require the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-([3,3’-bipyridin]-5-ylmethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bipyridine moiety, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
N-([3,3’-bipyridin]-5-ylmethyl)-1-naphthamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-1-naphthamide involves its interaction with molecular targets such as DNA and proteins. The bipyridine moiety can chelate metal ions, facilitating the formation of metal complexes that can interfere with biological pathways. These interactions can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely studied ligand in coordination chemistry with similar chelating properties.
4,4’-Bipyridine: Known for its use in the formation of coordination polymers and metal-organic frameworks.
1,10-Phenanthroline: Another chelating ligand with applications in analytical chemistry and biochemistry.
Uniqueness: N-([3,3’-bipyridin]-5-ylmethyl)-1-naphthamide is unique due to its combination of bipyridine and naphthamide groups, which confer distinct electronic and steric properties. This uniqueness enhances its potential for forming stable metal complexes and its efficacy in biological applications .
Properties
IUPAC Name |
N-[(5-pyridin-3-ylpyridin-3-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22(21-9-3-6-17-5-1-2-8-20(17)21)25-13-16-11-19(15-24-12-16)18-7-4-10-23-14-18/h1-12,14-15H,13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFNRHBAUITKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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